molecular formula C17H22BrN3O B14935898 2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B14935898
M. Wt: 364.3 g/mol
InChI Key: MTMVUOJYPIWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an indole-based acetamide derivative characterized by a 5-bromo substitution on the indole ring and a 1-ethylpyrrolidin-2-ylmethyl group attached to the acetamide nitrogen.

Properties

Molecular Formula

C17H22BrN3O

Molecular Weight

364.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C17H22BrN3O/c1-2-20-8-3-4-15(20)11-19-17(22)12-21-9-7-13-10-14(18)5-6-16(13)21/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,19,22)

InChI Key

MTMVUOJYPIWVSA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves the bromination of an indole precursor followed by acylation and subsequent amide formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and acylating agents like acetic anhydride. The final step involves the reaction of the acylated intermediate with an amine, such as 1-ethylpyrrolidine, under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in substituents on the indole ring and the acetamide side chain. Below is a comparative analysis of structural and functional attributes:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₂₃BrN₃O 383.31 5-Bromoindole; 1-ethylpyrrolidin-2-ylmethyl acetamide Enhanced solubility due to pyrrolidine; potential metabolic stability
2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide C₂₁H₂₀BrN₃O₂ 426.31 5-Bromoindole; 5-methoxyindole-ethyl acetamide Dual indole system; methoxy group increases polarity
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide C₁₈H₁₇BrN₂O 369.25 5-Bromoindole; phenethyl acetamide Higher lipophilicity (logP ~3.5); limited solubility
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide C₁₈H₁₅N₃O₄ 337.33 5-Nitroindole; phenylethyl keto-acetamide Nitro group enhances electrophilicity; redox-active
N-[4-[2-amino-4-(5-bromo-1H-indol-3-yl)pyrimidin-5-yl]phenyl]acetamide C₂₀H₁₆BrN₅O 422.28 5-Bromoindole; aminopyrimidine-phenyl acetamide Extended π-system; potential kinase inhibition

Pharmacological and Metabolic Comparisons

  • Metabolic Stability : The ethylpyrrolidine group in the target compound may reduce cytochrome P450-mediated oxidation compared to phenethyl analogs (e.g., ), which are prone to oxidative metabolism . Fluorophenyl or pyridinyl substituents (as in ) further improve stability by shifting metabolism to O-demethylation pathways.
  • Biological Activity :
    • The 5-bromo substitution in the target compound and may enhance DNA-binding or protein-targeting capabilities via halogen bonding .
    • Nitro-substituted analogs (e.g., ) exhibit redox activity, useful in antimicrobial or anticancer applications .
    • Pyrrolidine-containing derivatives (target compound) are hypothesized to modulate CNS targets due to blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.